N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation: The intermediate is then reacted with 3-(trifluoromethyl)benzylamine to form the corresponding amide.
Reduction: The amide is reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-1-phenylpropan-2-amine: Lacks the trifluoromethyl group.
N-[2-(4-hydroxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO/c1-14(12-16-4-3-5-17(13-16)19(20,21)22)23-11-10-15-6-8-18(24-2)9-7-15/h3-9,13-14,23H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVCTNWZKFBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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